![molecular formula C16H12Br2O3 B2518790 (2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid CAS No. 938016-26-3](/img/structure/B2518790.png)
(2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid
Description
(2E)-3-[4-(Benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid is a brominated cinnamic acid derivative characterized by a trans-configuration (2E) double bond. Its structure includes a phenyl ring substituted with two bromine atoms at the 3- and 5-positions and a benzyloxy group (-OCH₂C₆H₅) at the 4-position (Figure 1). The benzyloxy group enhances lipophilicity, while the bromine atoms contribute to steric bulk and electronic effects. This compound is hypothesized to serve as a synthetic intermediate in pharmaceutical or materials chemistry due to its reactive α,β-unsaturated carbonyl system and halogenated aromatic core.
Propriétés
IUPAC Name |
(E)-3-(3,5-dibromo-4-phenylmethoxyphenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2O3/c17-13-8-12(6-7-15(19)20)9-14(18)16(13)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCRWZFJFAOYHV-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=CC(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)/C=C/C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid typically involves the following steps:
Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 3,5-dibromo-4-hydroxybenzaldehyde.
Benzylation: The hydroxyl group of the dibromo compound is then protected by benzylation using benzyl bromide and a base such as potassium carbonate in a solvent like acetone.
Aldol Condensation: The benzylated dibromo compound undergoes aldol condensation with malonic acid in the presence of a base like sodium ethoxide to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the double bond in the prop-2-enoic acid moiety can yield the corresponding saturated carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
- Oxidation products include benzyloxy-substituted aldehydes and carboxylic acids.
- Reduction products include saturated carboxylic acids.
- Substitution products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Due to its structural features, the compound is investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The benzyloxy group and bromine atoms contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs differing in halogenation, substituent groups, and applications.
Halogenated Cinnamic Acid Derivatives
Compound 1 : (2E)-3-(3,5-Dichlorophenyl)Prop-2-Enoic Acid
- Molecular formula : C₉H₆Cl₂O₂ .
- Molecular weight : 217.05 g/mol .
- Substituents : Chlorine at 3- and 5-positions.
- Key differences :
Compound 2 : trans-3,5-Difluorocinnamic Acid
Ether- and Ester-Functionalized Cinnamic Acids
Compound 3 : 3-(4-Acetyloxy-3,5-Dimethoxyphenyl)Prop-2-Enoic Acid
Structural and Functional Comparison Table
*LogP values estimated based on substituent contributions.
Research Findings and Implications
- Halogen Effects : Bromine’s large atomic radius in the target compound may enhance binding to hydrophobic pockets in biological targets compared to chlorine or fluorine analogs .
- Benzyloxy vs. Acetyloxy : The benzyl ether group in the target compound offers greater stability under acidic conditions compared to the acetyloxy ester in Compound 3, which is prone to enzymatic hydrolysis .
- Synthetic Utility : The difluoro analog’s low molecular weight and polarity make it suitable for applications requiring rapid cellular uptake, whereas the brominated compound’s bulk may favor sustained-release formulations .
Activité Biologique
(2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid is a compound of interest due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure
The compound features a prop-2-enoic acid backbone with a dibromophenyl group substituted by a benzyloxy moiety. This unique structure may contribute to its diverse biological effects.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of benzyloxy-substituted phenyl groups have shown the ability to scavenge free radicals effectively. The antioxidant capacity can be measured using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.
Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
---|---|---|
This compound | TBD | TBD |
Comparative Compound A | 93.75 ± 0.47 | 7.12 ± 2.32 |
2. Anti-inflammatory Properties
Compounds similar to this compound have demonstrated anti-inflammatory effects in various studies. These effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
3. Anticancer Activity
The compound's potential anticancer activity has been highlighted in studies examining its effects on various cancer cell lines. For example, derivatives have been tested for their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.
Case Study 1: Anticancer Effects
In a study investigating the anticancer properties of similar compounds, it was found that certain derivatives inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The study utilized MTT assays to determine cell viability and flow cytometry for apoptosis analysis.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of benzyloxy-substituted compounds in models of neurodegeneration. The results suggested that these compounds could protect neuronal cells from oxidative stress-induced damage.
The biological activity of this compound may involve multiple mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups may enhance its ability to neutralize reactive oxygen species.
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), reducing inflammation.
- Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction is a common mechanism observed in anticancer studies.
Q & A
Q. What are the recommended synthetic routes for (2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid, and how can purity be optimized?
A common approach involves a condensation reaction between a substituted benzaldehyde derivative and a malonic acid analog. For example, 4-(benzyloxy)-3,5-dibromobenzaldehyde can react with malonic acid under basic conditions (e.g., Knoevenagel condensation) to form the α,β-unsaturated carboxylic acid. Optimization includes using glacial acetic acid as a catalyst and refluxing in ethanol to enhance yield (70–85%) and stereoselectivity for the E-isomer . Purity is improved via recrystallization in ethanol or gradient HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?
- NMR : and NMR confirm the E-configuration of the double bond (coupling constant ) and bromine substitution patterns.
- HPLC-MS : Validates molecular weight (, expected ) and monitors impurities (<2%).
- IR Spectroscopy : Identifies carboxylic acid () and aromatic C-Br stretches () .
Advanced Research Questions
Q. How do the bromine substituents influence the compound’s reactivity in electrophilic or nucleophilic environments?
The electron-withdrawing bromine atoms at the 3,5-positions increase the electrophilicity of the α,β-unsaturated system, enhancing susceptibility to nucleophilic attack (e.g., Michael addition). Computational studies (DFT) suggest a lowered LUMO energy () compared to non-halogenated analogs, facilitating reactions with thiols or amines. However, steric hindrance from the benzyloxy group may reduce reactivity at the para position .
Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?
Discrepancies often arise from poor pharmacokinetic properties (e.g., low solubility or metabolic instability). To address this:
- Solubility Enhancement : Use prodrug strategies (e.g., methyl esterification) or nanoformulations.
- Metabolic Profiling : LC-MS/MS identifies major metabolites (e.g., debromination or glucuronidation) in hepatic microsomes.
- Dose Optimization : Pharmacodynamic models adjust dosing intervals to maintain effective concentrations .
Q. What is the structural basis for its hypothesized enzyme inhibition, and how can this be validated experimentally?
Molecular docking (AutoDock Vina) predicts strong binding () to cyclooxygenase-2 (COX-2) via hydrogen bonds with Arg120 and hydrophobic interactions with the dibromophenyl group. Validation involves:
- Enzyme Assays : Measure IC in COX-2 inhibition assays (e.g., ELISA-based prostaglandin E quantification).
- Mutagenesis Studies : Compare binding affinity to COX-2 mutants (e.g., Arg120Ala) .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
Accelerated stability testing (40°C/75% RH for 6 months) reveals degradation via hydrolysis of the benzyloxy group (20% loss) and E-to-Z isomerization (5%). In physiological buffers (pH 7.4, 37°C), degradation is slower (<10% over 72 hours). Stabilization strategies include lyophilization with trehalose or storage in amber vials under nitrogen .
Methodological Guidance
Designing a Structure-Activity Relationship (SAR) Study for Analog Development
- Core Modifications : Syntize analogs with varying halogenation (Cl, F), benzyloxy replacement (e.g., methoxy), or esterification of the carboxylic acid.
- Biological Testing : Prioritize assays relevant to hypothesized targets (e.g., antioxidant: DPPH/ABTS; anti-inflammatory: TNF-α ELISA).
- Data Analysis : Use multivariate regression to correlate substituent electronegativity or steric parameters with activity .
Addressing Reproducibility Issues in Biological Assays
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.